Bis(2-tosylethyl)amine
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Overview
Description
Bis(2-tosylethyl)amine is an organic compound characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to an ethylamine backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The tosyl groups are known for their electron-withdrawing properties, which can influence the reactivity of the amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-tosylethyl)amine typically involves the reaction of ethylenediamine with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amine groups of ethylenediamine attack the electrophilic sulfur atoms of tosyl chloride, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Bis(2-tosylethyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary or secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, nitriles, or other substituted amines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Bis(2-tosylethyl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals, including surfactants, catalysts, and materials for electronic applications.
Mechanism of Action
The mechanism of action of bis(2-tosylethyl)amine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The tosyl groups enhance the electrophilicity of the amine group, facilitating nucleophilic attacks. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Bis(2-aminoethyl)amine: Similar structure but lacks the tosyl groups, leading to different reactivity and applications.
Bis(2-ethylhexyl)amine: Contains longer alkyl chains, resulting in different physical and chemical properties.
Bis(5-tetrazolyl)amine: Contains tetrazole rings instead of tosyl groups, leading to unique coordination chemistry and applications.
Uniqueness: Bis(2-tosylethyl)amine is unique due to the presence of tosyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical transformations and applications, distinguishing it from other similar amines.
Properties
Molecular Formula |
C18H23NO4S2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[2-(4-methylphenyl)sulfonylethyl]ethanamine |
InChI |
InChI=1S/C18H23NO4S2/c1-15-3-7-17(8-4-15)24(20,21)13-11-19-12-14-25(22,23)18-9-5-16(2)6-10-18/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
OUKWGGJAHVKJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCNCCS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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